molecular formula C9H6BrNO B1374947 5-Bromoisoquinolin-3-OL CAS No. 1175271-86-9

5-Bromoisoquinolin-3-OL

Cat. No. B1374947
CAS RN: 1175271-86-9
M. Wt: 224.05 g/mol
InChI Key: PEPBAJBUKPWIEN-UHFFFAOYSA-N
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Description

5-Bromoisoquinolin-3-OL, also known as 5-BIQ, is a naturally occurring plant-derived phenolic compound with a broad range of pharmacological and biological activities. It has been isolated from various plants, including the bark of the Chinese medicinal plant Gelsemium elegans and the root of the Chinese medicinal plant Salvia miltiorrhiza. 5-BIQ exhibits anti-inflammatory, anti-bacterial, anti-oxidant, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. In addition, 5-BIQ has been shown to possess neuroprotective, cardioprotective, anti-diabetic, and anti-hypertensive effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromoisoquinolin-3-OL can be regioselectively monobrominated to produce 5-bromoisoquinoline, useful in synthesizing various derivatives (Brown & Gouliaev, 2004).

  • It serves as a precursor in the synthesis of 8,8′-diaryl-substituted 3,3′-biisoquinoline ligands, with applications in chelation and coordination chemistry (Durola et al., 2007).

Applications in Medicinal Chemistry

  • In the field of medicinal chemistry, this compound derivatives show potential as acid corrosion inhibitors for mild steel, demonstrating the versatility of its chemical properties (Rbaa et al., 2020).

  • It is utilized in the synthesis of competitive AMPA receptor antagonists, indicating its significance in neurological research (Min, 2011).

  • This compound derivatives have been explored for their role in inhibiting PARP-1 and PARP-2, which are targets in cancer therapy (Woon et al., 2013).

  • The compound has also been investigated in the synthesis of azacorannulenes, a class of compounds with potential pharmaceutical applications (Tsefrikas et al., 2017).

Quantum and Theoretical Studies

  • Quantum mechanical investigation of this compound and its derivatives provides insight into their vibrational and electronic spectra, aiding in the understanding of their chemical properties (Kannappan et al., 2016).

Cytotoxicity and Antimicrobial Studies

  • Studies on the cytotoxicity of C4-substituted isoquinolines, derived from this compound, have been conducted to assess their potential in cancer treatment (Tsotinis et al., 2007).

  • The compound has been used in the synthesis of antimicrobial quinolones, showing efficacy against various pathogens (Krishna, 2018).

Material Science Applications

  • The material science applications of this compound include its use in creating metal complexes with antimicrobial properties, showcasing its utility beyond medicinal chemistry (Jyotirmaya et al., 2017).

properties

IUPAC Name

5-bromo-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-6-5-11-9(12)4-7(6)8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPBAJBUKPWIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724492
Record name 5-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1175271-86-9
Record name 5-Bromoisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-hydroxyisoquinoline
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